2-(2-bromophenyl)cyclobutan-1-one
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Overview
Description
2-(2-bromophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9BrO It is a cyclobutanone derivative where a bromophenyl group is attached to the second carbon of the cyclobutanone ring
Mechanism of Action
Target of Action
Cyclobutane motifs, which are prevalent in this compound, are known to be crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . They are prevalent in various drugs and drug prototypes such as boceprevir and nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . This method involves the application of different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products .
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution . These structures exhibit diverse biological activities with potential medicinal value .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs are known to serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
The compound’s predicted boiling point is 2941±400 °C, and its predicted density is 1522±006 g/cm3 , which may provide some insights into its stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of 2-bromobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would be applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: 2-(2-substituted phenyl)cyclobutan-1-one derivatives.
Reduction: 2-(2-bromophenyl)cyclobutan-1-ol.
Oxidation: 2-(2-bromophenyl)cyclobutan-1-carboxylic acid.
Scientific Research Applications
2-(2-bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)cyclobutan-1-one: Similar structure but with the bromine atom at the para position.
2-(2-chlorophenyl)cyclobutan-1-one: Chlorine atom instead of bromine.
2-(2-fluorophenyl)cyclobutan-1-one: Fluorine atom instead of bromine.
Uniqueness
2-(2-bromophenyl)cyclobutan-1-one is unique due to the presence of the bromine atom at the ortho position, which can influence its reactivity and interactions compared to its para-substituted or halogen-substituted analogs
Properties
CAS No. |
885700-63-0 |
---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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